6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one
Description
6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one (CAS: 946387-32-2, molecular formula: C₂₂H₂₃N₃O) is a pyridazinone derivative characterized by a tetrahydropyridazin-3-one core substituted with a 4-tert-butylphenyl group at position 6 and a 1H-indol-3-yl moiety at position 4 . Its synthesis involves the cyclization of 4-aryl-4-oxo-2-(1H-indol-3-yl)butanoic acids with hydrazine, retaining the indole moiety during the reaction .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-22(2,3)15-10-8-14(9-11-15)20-12-17(21(26)25-24-20)18-13-23-19-7-5-4-6-16(18)19/h4-11,13,17,23H,12H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFZZNIMQBQZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501134063 | |
| Record name | 6-[4-(1,1-Dimethylethyl)phenyl]-4,5-dihydro-4-(1H-indol-3-yl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501134063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946387-32-2 | |
| Record name | 6-[4-(1,1-Dimethylethyl)phenyl]-4,5-dihydro-4-(1H-indol-3-yl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946387-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(1,1-Dimethylethyl)phenyl]-4,5-dihydro-4-(1H-indol-3-yl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501134063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the tetrahydropyridazinone ring through cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole and phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one is studied for its potential as a building block in organic synthesis
Biology
Biologically, this compound is explored for its potential as a bioactive molecule. Studies have investigated its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Medicine
In medicine, research focuses on the compound’s potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest for developing treatments for various diseases, including cancer and neurological disorders.
Industry
Industrially, the compound’s stability and reactivity make it useful in the development of specialty chemicals and advanced materials. Its applications range from pharmaceuticals to agrochemicals and beyond.
Mechanism of Action
The mechanism of action of 6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Pyridazinone derivatives exhibit diverse biological activities modulated by substituents on the phenyl ring and heterocyclic moieties. Key analogs and their features are summarized below:
Key Observations:
- Electron-Withdrawing Effects : Bromine (X66) and chlorine ( analogs) increase electronegativity, enhancing binding to hydrophobic pockets in enzymes or receptors .
- Steric Effects : Bulky groups (e.g., tert-butyl) may hinder activity, as seen in antifungal studies where chloro-substituted analogs outperformed bulkier derivatives .
Antifungal Activity:
- Chloro-substituted pyridazinones (e.g., compound 17 in ) exhibit potent antifungal activity (MIC: 0.10–0.50 μg/mL), attributed to enhanced halogen bonding and electron-withdrawing effects .
Anti-Inflammatory Activity:
- A methylphenyl-substituted analog () showed moderate anti-inflammatory activity (IC₅₀: 11.6 μM). The target compound’s indole moiety may enhance binding to inflammatory targets like COX-2, but this remains unverified .
Anticancer Potential:
- X66 () and triazolo-pyridazinones () demonstrate apoptosis-inducing effects via TRAIL/APO-2L and cytotoxic pathways.
Physicochemical Properties
| Property | Target Compound | 6-(4-Chlorophenyl) Analog | 6-(4-Bromophenyl) Analog |
|---|---|---|---|
| Molecular Weight | 345.45 | ~340 (estimated) | ~385 (estimated) |
| LogP (Predicted) | High (tert-butyl) | Moderate (chloro) | High (bromo) |
| Solubility | Likely low | Moderate | Low |
Biological Activity
6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one is a compound that has attracted significant attention for its potential biological activities. This article explores its synthesis, biological interactions, therapeutic applications, and relevant research findings.
The compound is synthesized through multi-step organic reactions, beginning with the preparation of an indole derivative followed by cyclization to form the tetrahydropyridazinone ring. The reaction conditions typically require specific catalysts and solvents to optimize yield and purity.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H23N3O |
| Molecular Weight | 353.44 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural features of the compound allow it to modulate the activity of these targets, which may lead to therapeutic effects in different biological pathways.
Therapeutic Potential
Research has indicated that this compound exhibits potential therapeutic properties in several areas:
- Anticancer Activity : Studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Neuroprotective Effects : Preliminary research indicates its potential in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways.
Anticancer Studies
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers. The mechanism was linked to the activation of caspase pathways.
Neuroprotection
In vitro studies using neuronal cell cultures exposed to neurotoxic agents found that the compound significantly reduced cell death and oxidative stress markers. This suggests its potential as a neuroprotective agent .
Anti-inflammatory Effects
Research has shown that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect was attributed to the downregulation of NF-kB signaling pathways.
Q & A
Basic: What are the common synthetic routes for 6-(4-tert-butylphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one?
Methodological Answer:
The synthesis typically involves cyclization of β-aroylpropionic acid derivatives with hydrazine hydrate. For example, substituted aryl groups (e.g., 4-tert-butylphenyl) are introduced via Friedel-Crafts acylation using succinic anhydride and AlCl₃. The resulting β-aroylpropionic acid is cyclized with hydrazine hydrate under reflux in ethanol to form the tetrahydropyridazinone core. Subsequent functionalization with indole derivatives is achieved via nucleophilic substitution or coupling reactions. Purification often employs column chromatography or recrystallization from ethanol/water mixtures . Similar protocols are validated for analogs like 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one .
Advanced: How can reaction conditions be optimized to minimize by-products during cyclization?
Methodological Answer:
By-product formation during cyclization can be mitigated by:
- Solvent optimization : Using ethanol with catalytic sodium ethoxide improves reaction homogeneity and reduces side reactions like over-oxidation .
- Temperature control : Maintaining reflux temperatures (78–80°C) prevents thermal decomposition.
- Stoichiometric precision : A 1:1 molar ratio of hydrazine hydrate to β-aroylpropionic acid minimizes unreacted intermediates.
- Reaction monitoring : TLC or HPLC analysis at intermediate stages identifies by-products early, enabling adjustments (e.g., extended reaction times or solvent polarity changes) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and ring saturation (e.g., indole NH resonance at δ 10–12 ppm, tert-butyl singlet at δ 1.3 ppm) .
- IR spectroscopy : Identification of carbonyl (C=O stretch at ~1650 cm⁻¹) and NH groups (3200–3400 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced: How does X-ray crystallography aid in confirming molecular conformation?
Methodological Answer:
X-ray crystallography resolves bond angles, dihedral angles, and intermolecular interactions. For example:
- The tetrahydropyridazinone ring adopts a half-chair conformation, with the indole moiety perpendicular to the plane, as seen in analogs like 2-[(3-methylbenzyl)thio]-3-(4-pyridinylmethyl)-tetrahydrobenzothieno-pyrimidin-4(3H)-one .
- SHELX software refines crystallographic data to calculate R-factors < 0.05, ensuring structural accuracy .
Advanced: What computational methods predict biological activity?
Methodological Answer:
- Molecular docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Docking scores correlate with experimental IC₅₀ values from analogs .
- QSAR modeling : Regression analysis of substituent electronic parameters (Hammett σ) predicts activity trends. For instance, electron-withdrawing groups on the phenyl ring enhance antimicrobial potency in related compounds .
Basic: What biological activities are reported for structurally similar compounds?
Methodological Answer:
Analogous scaffolds exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus for thieno-pyrimidinone derivatives .
- Anti-inflammatory effects : COX-2 inhibition (IC₅₀ = 0.8 µM) in compounds with substituted indole moieties .
- Hypolipidemic potential : LM-1554 analogs reduce serum cholesterol by 40% in rodent models .
Advanced: How to resolve discrepancies in biological activity data between derivatives?
Methodological Answer:
Discrepancies arise from assay variability (e.g., cell line differences). Solutions include:
- Standardized protocols : Use identical cell lines (e.g., RAW 264.7 for inflammation studies) and ATP-based viability assays.
- Dose-response curves : Calculate EC₅₀ values across multiple concentrations to normalize potency comparisons .
- Meta-analysis : Cross-reference data from independent studies (e.g., PubChem BioAssay) to identify outliers .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) elutes pure product (Rf = 0.4–0.5) .
- Recrystallization : 90% ethanol yields crystals with >95% purity, confirmed by melting point analysis (e.g., 210–212°C for 4-benzylidene derivatives) .
Advanced: What strategies enhance solubility for in vitro studies?
Methodological Answer:
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 20 mg/mL in PBS for pyridazinone derivatives) .
- Co-solvents : DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes maintain stability in cell culture media .
- Structural modifications : Introducing polar groups (e.g., -OH or -SO₃H) at the 2-position enhances solubility without compromising activity .
Advanced: How does the indole moiety influence biological target interactions?
Methodological Answer:
The indole group facilitates:
- π-π stacking : With aromatic residues (e.g., Tyr355 in COX-2), stabilizing ligand-receptor complexes .
- Hydrogen bonding : Indole NH donates protons to carbonyl oxygen atoms in enzyme active sites, as shown in docking studies of triazole-indole hybrids .
- Hydrophobic interactions : The planar indole ring fits into hydrophobic pockets, enhancing binding affinity (ΔG = −9.2 kcal/mol in MD simulations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
